ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14605327
InChI: InChI=1S/C14H13N3O3S/c1-2-20-13(19)8-9-7-12(18)17(16-9)14-15-10-5-3-4-6-11(10)21-14/h3-7,16H,2,8H2,1H3
SMILES:
Molecular Formula: C14H13N3O3S
Molecular Weight: 303.34 g/mol

ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate

CAS No.:

Cat. No.: VC14605327

Molecular Formula: C14H13N3O3S

Molecular Weight: 303.34 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate -

Specification

Molecular Formula C14H13N3O3S
Molecular Weight 303.34 g/mol
IUPAC Name ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate
Standard InChI InChI=1S/C14H13N3O3S/c1-2-20-13(19)8-9-7-12(18)17(16-9)14-15-10-5-3-4-6-11(10)21-14/h3-7,16H,2,8H2,1H3
Standard InChI Key IUZPZQBUWCLOSF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2

Introduction

Ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate is a heterocyclic compound that integrates benzothiazole and pyrazolone moieties into its structure. These functional groups are significant in medicinal and synthetic chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Structural Features

The compound consists of:

  • A benzothiazole ring system, which is a fused aromatic heterocycle containing sulfur and nitrogen.

  • A pyrazolone moiety, which contributes to its potential pharmacological activity.

  • An ethyl acetate group, providing ester functionality that can influence solubility and reactivity.

The combination of these groups suggests potential for bioactivity and synthetic versatility.

Synthesis

The synthesis of ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate typically involves:

  • Formation of the pyrazolone core: This is achieved through condensation reactions involving hydrazine derivatives and β-keto esters.

  • Introduction of the benzothiazole unit: This step includes nucleophilic substitution or cyclization reactions to attach the benzothiazole moiety.

  • Esterification: The final step involves introducing the ethyl acetate group to complete the structure.

These steps are commonly performed under controlled conditions using catalysts or reagents like acids or bases.

Applications and Biological Importance

This compound is an example of a hybrid molecule combining two pharmacophores (benzothiazole and pyrazolone). Such hybrids are often explored for their:

  • Anti-inflammatory properties: Pyrazolone derivatives are known inhibitors of cyclooxygenase enzymes.

  • Antimicrobial activity: Benzothiazoles exhibit antibacterial and antifungal effects.

  • Potential anticancer effects: The benzothiazole nucleus has shown promise in targeting cancer cells.

Analytical Data

To confirm the structure and purity of this compound, various analytical techniques are employed:

  • NMR Spectroscopy: Used to determine the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared (IR) Spectroscopy: Identifies functional groups such as esters (C=O stretch) and heterocycles.

Research Findings

Recent studies have highlighted:

  • The importance of benzothiazole derivatives in drug discovery due to their bioactivity profiles.

  • Pyrazolone-based compounds as key scaffolds in developing anti-inflammatory drugs.

  • The potential of hybrid molecules like ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate for further optimization in medicinal chemistry.

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